4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid
Overview
Description
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid is a chemical compound with significant biological activity and potential applications in various fields. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid involves several steps. One common method includes the acylation of L-proline with thionyl chloride to obtain L-proline chloride, followed by a reaction with ammonia to produce L-proline amide. This intermediate is then reacted with chloroacetyl chloride to obtain (2S)-N-chloracetyl-2-carbamoyl pyrrole, which undergoes dehydration with phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, dimethyl sulfide or zinc for reductive workup, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ozonolysis of alkenes in the compound can yield carbonyl compounds such as aldehydes and ketones .
Scientific Research Applications
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cell function and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
- (4-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropyl}phenyl)methaneseleninic acid
Uniqueness
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid is unique due to its specific structure and the presence of both aniline and dihydroxybutanedioic acid moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.C4H6O6/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;5-1(3(7)8)2(6)4(9)10/h5-7,10H,8,13H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOICUHUUJVPC-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004542 | |
Record name | 2,3-Dihydroxybutanedioic acid--4-(2-aminopropyl)-N,N,3-trimethylaniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84257-38-5 | |
Record name | Benzeneethanamine, 4-(dimethylamino)-alpha,2-dimethyl-, (alphaS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084257385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybutanedioic acid--4-(2-aminopropyl)-N,N,3-trimethylaniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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